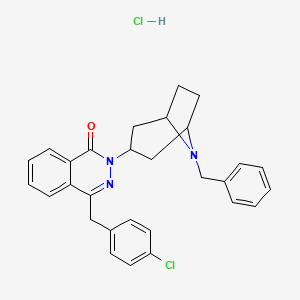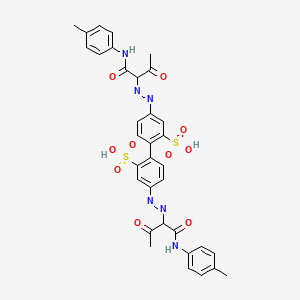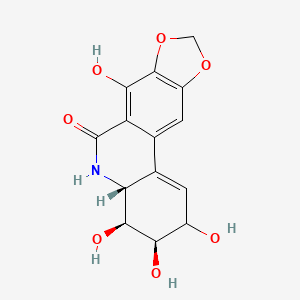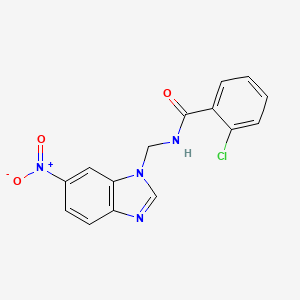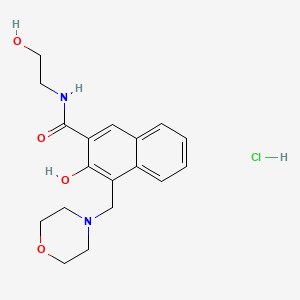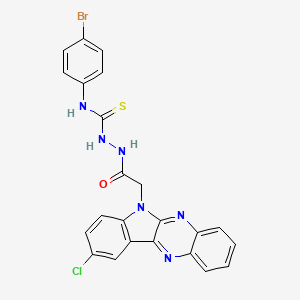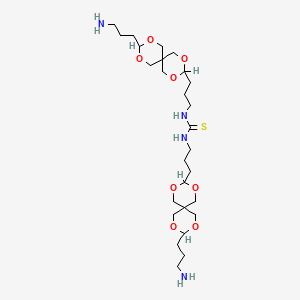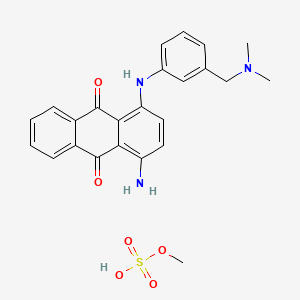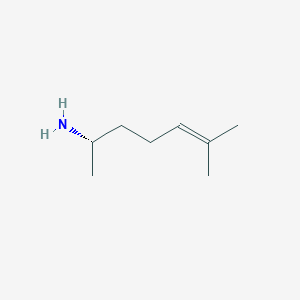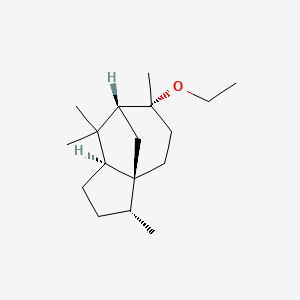
(3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene is a complex organic molecule with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene core, which is further modified by an ethoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene involves several steps. The starting materials typically include precursors that can form the octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene core. The ethoxy group is introduced through an etherification reaction. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. Large-scale reactors and continuous flow systems are employed to maintain consistency and efficiency. The reaction conditions are carefully monitored to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, it is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications .
Medicine
The compound is explored for its potential medicinal properties. Its derivatives are tested for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique structure contributes to the development of new aromatic compounds.
作用機序
The mechanism of action of (3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds
Cedrol: A similar compound with a slightly different structure, known for its use in fragrances.
Phytanic Acid: Another related compound with applications in biology and medicine.
Uniqueness
What sets (3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene apart is its unique combination of the octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene core and the ethoxy group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
CAS番号 |
93776-95-5 |
|---|---|
分子式 |
C17H30O |
分子量 |
250.4 g/mol |
IUPAC名 |
(1S,2R,5S,7R,8R)-8-ethoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane |
InChI |
InChI=1S/C17H30O/c1-6-18-16(5)9-10-17-11-14(16)15(3,4)13(17)8-7-12(17)2/h12-14H,6-11H2,1-5H3/t12-,13+,14-,16-,17+/m1/s1 |
InChIキー |
YRQLWHMKOYODHC-QZCUMHFISA-N |
異性体SMILES |
CCO[C@@]1(CC[C@@]23C[C@@H]1C([C@@H]2CC[C@H]3C)(C)C)C |
正規SMILES |
CCOC1(CCC23CC1C(C2CCC3C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


